molecular formula C10H10INO2 B13008720 N-(4-acetyl-2-iodophenyl)acetamide

N-(4-acetyl-2-iodophenyl)acetamide

Cat. No.: B13008720
M. Wt: 303.10 g/mol
InChI Key: SEUVKBSXVWGQIL-UHFFFAOYSA-N
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Description

N-(4-acetyl-2-iodophenyl)acetamide is a chemical compound with the CAS Registry Number 1030373-71-7 . It has a molecular formula of C10H10INO2 and a molecular weight of 303.10 g/mol . Its structure can be represented by the SMILES notation CC(NC1=CC=C(C(C)=O)C=C1I)=O . This compound is part of the acetamide family, a class of organic molecules that have been the subject of scientific interest due to their resemblance to peptide bonds in biological molecules . Researchers have investigated related C,N-disubstituted acetamides for their potential in materials science, particularly for their non-linear optical (NLO) properties, which are relevant for applications in photonic devices and optical switching . As a building block in organic synthesis, this iodinated and acetylated aromatic compound may be used in various coupling reactions and for the construction of more complex molecular architectures . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

N-(4-acetyl-2-iodophenyl)acetamide

InChI

InChI=1S/C10H10INO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)

InChI Key

SEUVKBSXVWGQIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-2-iodophenyl)acetamide typically involves the reaction of acetic anhydride with 1-(4-amino-3-iodophenyl)ethanone . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction. The process involves the acetylation of the amino group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors , can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetyl-2-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as or .

    Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like .

    Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as .

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, solvents like dimethylformamide (DMF), and temperatures around 80-100°C.

    Oxidation: Potassium permanganate, acidic or basic conditions, and temperatures around 50-70°C.

    Reduction: Sodium borohydride, ethanol or methanol as solvents, and temperatures around 0-25°C.

Major Products:

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-acetyl-2-iodophenyl)acetamide is characterized by its unique structure, featuring an acetyl group and an iodine atom attached to a phenyl ring. The compound can be synthesized through several methods, typically involving the acetylation of 1-(4-amino-3-iodophenyl)ethanone with acetic anhydride or acetyl chloride.

Synthesis Overview:

  • Reagents: Acetic anhydride, 1-(4-amino-3-iodophenyl)ethanone
  • Conditions: Reaction typically occurs under controlled temperatures with a catalyst to enhance yield.

Chemistry

  • Synthesis of Complex Molecules:
    This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, enhancing its utility in organic synthesis.
  • Catalysis:
    The compound can function as a catalyst or catalyst precursor in organic reactions, facilitating the formation of new chemical bonds.

Biology

  • Biochemical Studies:
    This compound is utilized in studying enzyme interactions and protein modifications. Its iodine atom can be leveraged for radiolabeling in imaging studies, making it valuable in biochemical research.
  • Mechanism of Action:
    The interaction of this compound with specific molecular targets leads to various biochemical effects. The iodine atom enhances its reactivity, allowing it to interact effectively with enzymes and proteins.

Medicine

  • Pharmaceutical Research:
    Investigations into the therapeutic properties of this compound have shown potential applications in drug synthesis. It has been studied for its anti-inflammatory and antimicrobial properties.
  • Diagnostic Agents:
    This compound is explored for developing diagnostic agents used in imaging techniques due to its ability to bind selectively to biological targets.

Industry

  • Material Science:
    The compound is used in synthesizing materials with specific properties, such as polymers and coatings that require enhanced durability or specific chemical interactions.
  • Agriculture:
    There is ongoing research into its potential use in developing agrochemicals that can improve crop yield or pest resistance.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound significantly reduced serum levels of inflammatory markers compared to untreated controls. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated effective inhibition against bacteria and fungi, supporting its application in pharmaceutical formulations aimed at treating infections.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of acetamides are heavily influenced by substituents on the phenyl ring. Below is a comparison of key structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Acetyl-2-iodophenyl)acetamide Acetyl (4), Iodo (2) Not explicitly provided* ~299.10 (estimated) Acetyl enhances electron-withdrawing effects; iodine aids in halogen bonding.
N-(4-Iodophenyl)acetamide Iodo (4) C₈H₈INO 261.06 Lacks acetyl group; simpler structure with para-iodo substitution .
N-(4-Iodo-2-methylphenyl)acetamide Methyl (2), Iodo (4) C₉H₁₀INO 275.09 Methyl group increases hydrophobicity compared to acetyl .
N-(4-Methoxyphenyl)acetamide derivatives Methoxy (4), variable groups Varies Varies Methoxy improves solubility; derivatives show anti-cancer activity .
N-(4-Fluorophenyl)acetamide derivatives Fluoro (4), acryloyloxy groups C₁₁H₁₁FNO₃ ~248.21 Fluorine enhances metabolic stability; used in polymer synthesis .
N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide Iodo, hydroxyl (4) C₁₀H₁₂INO₂ 305.11 Hydroxyl group enables hydrogen bonding; cytotoxic potential .

*Estimated based on structural analogs.

Key Observations :

  • Halogen Bonding : Iodine substituents (as in N-(4-iodophenyl)acetamide) contribute to halogen bonding, improving ligand-receptor interactions .
  • Hydrophobicity vs. Solubility : Methyl groups (e.g., N-(4-iodo-2-methylphenyl)acetamide) increase hydrophobicity, whereas methoxy or hydroxyl groups improve water solubility .

Physical and Chemical Properties

Property This compound N-(4-Iodophenyl)acetamide N-(4-Methoxyphenyl)acetamide Derivatives
Molecular Weight ~299.10 261.06 179.22–300+
Solubility Low (hydrophobic substituents) Moderate High (methoxy improves solubility)
Stability Likely stable due to acetyl group Stable Variable (depends on substituents)
Melting/Boiling Points Not reported Not explicitly provided Varies by derivative

Biological Activity

N-(4-acetyl-2-iodophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of N-substituted acetamides, characterized by an acetyl group and an iodine atom on the phenyl ring. The presence of iodine is significant as it enhances the compound's reactivity and biological profile.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-acetyl-2-iodoaniline with acetic anhydride or acetyl chloride. Efficient synthetic pathways yield high purity and good yields, making it a viable candidate for further biological evaluations.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines stimulated by lipopolysaccharide (LPS). This suggests potential therapeutic applications in treating inflammation-related diseases .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

3. Interaction with Cytochrome P450 Enzymes

This compound has been found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it relevant in pharmacological studies aimed at enhancing therapeutic efficacy.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving LPS-induced inflammation in mice, this compound significantly reduced serum levels of inflammatory markers compared to untreated controls. The results indicated its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans, with varying degrees of effectiveness based on the type of microorganism. Its structural similarities to other halogenated compounds were noted as contributing factors to its antimicrobial potency .

Data Table: Biological Activity Overview

Biological Activity Effectiveness Mechanism
Anti-inflammatorySignificant reduction in IL-6, TNF-alpha levelsInhibition of cytokine production
AntimicrobialEffective against Gram-positive and some Gram-negative bacteriaDisruption of cell membranes
Cytochrome P450 InhibitionIncreased bioavailability of drugsCompetitive inhibition

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